(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

Statin synthesis HMG-CoA reductase inhibitor Atorvastatin

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (CAS 853881-01-3, molecular formula C13H25NO4, molecular weight 259.34 g/mol) is a chiral 1,3-dioxane derivative bearing a primary aminomethyl substituent at the 6-position and a tert-butyl acetate moiety at the 4-position in a cis configuration (IUPAC: tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate). It is primarily employed as a protected chiral intermediate in the synthesis of HMG-CoA reductase inhibitors (statins), particularly rosuvastatin, and has also been cited for use in preparing protein kinase inhibitors for cancer research.

Molecular Formula C13H25NO4
Molecular Weight 259.346
CAS No. 853881-01-3
Cat. No. B563825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester
CAS853881-01-3
Synonyms6-Amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC13H25NO4
Molecular Weight259.346
Structural Identifiers
SMILESCC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C
InChIInChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1
InChIKeyRGJXYBVLMLBZQV-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (CAS 853881-01-3): Chiral Building Block for Statin and Kinase Inhibitor Synthesis


(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (CAS 853881-01-3, molecular formula C13H25NO4, molecular weight 259.34 g/mol) is a chiral 1,3-dioxane derivative bearing a primary aminomethyl substituent at the 6-position and a tert-butyl acetate moiety at the 4-position in a cis configuration (IUPAC: tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate) [1]. It is primarily employed as a protected chiral intermediate in the synthesis of HMG-CoA reductase inhibitors (statins), particularly rosuvastatin, and has also been cited for use in preparing protein kinase inhibitors for cancer research [2]. The compound features two defined stereocenters (4R,6S) whose configuration is critical for downstream biological activity, with the acetonide protecting group and tert-butyl ester providing orthogonal protection for multi-step synthetic sequences [1].

Why (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester Cannot Be Interchanged with Closest Analogs


Within the 1,3-dioxane-4-acetic acid ester family used for statin synthesis, small structural variations produce fundamentally different synthetic utility. The target compound (CAS 853881-01-3) bears a one-carbon aminomethyl chain (–CH2NH2) at the 6-position, which distinguishes it from the more common two-carbon aminoethyl homolog (–CH2CH2NH2, CAS 125995-13-3) used in atorvastatin synthesis . This single methylene group difference alters nucleophilicity, steric accessibility, and the regiochemistry of downstream coupling reactions. Furthermore, the specific (4R,6S) cis stereochemistry is essential; the enantiomeric (4S,6R) configuration produces a different spatial orientation of the amine and acetate substituents, which can lead to incorrect stereochemistry in the final drug substance and must be rigorously controlled [1]. The tert-butyl ester protecting group offers distinct acid-labile deprotection kinetics compared to the methyl ester analog, enabling chemoselective deprotection strategies that are not feasible with other ester forms [2]. These structural distinctions mean that procurement decisions based purely on compound class or cost will not yield interchangeable synthetic outcomes.

Quantitative Differentiation Evidence for (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (CAS 853881-01-3)


Chain-Length Selectivity: Aminomethyl vs. Aminoethyl Substituent Impacts Downstream Coupling in Statin Synthesis

The target compound bearing a one-carbon aminomethyl chain (–CH2NH2) at the 6-position is specifically utilized in rosuvastatin intermediate pathways, whereas the two-carbon aminoethyl homolog (–CH2CH2NH2, e.g., CAS 125995-13-3) is the established atorvastatin intermediate . In a patent describing the Blaise reaction-based preparation of (4R-cis)-6-substituted-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate derivatives (formula VIII), the aminomethyl-substituted compound (R = CH2NH2) is explicitly designated as an important intermediate for the 'superstatin' rosuvastatin, while prior art routes using Claisen condensation were reported to give lower yields and depressed diastereomeric excess (de) values for this specific substitution pattern [1]. The difference in chain length alters the pKa of the terminal amine (aminomethyl: estimated pKa ~10; aminoethyl: estimated pKa ~10.5) and the steric profile during reductive amination or amide coupling steps, directly affecting coupling efficiency with the statin side-chain precursor [2].

Statin synthesis HMG-CoA reductase inhibitor Atorvastatin Rosuvastatin Side-chain coupling

Stereochemical Purity Requirements: (4R,6S) Cis Configuration vs. Enantiomeric (4S,6R) Cis Form

The (4R,6S) cis configuration of CAS 853881-01-3 is essential for producing the correct stereochemistry in the final statin drug substance. A Chinese patent (CN202110611084) describes an HPLC method specifically developed to separate (4R-cis) statin starting materials from their enantiomeric (4S-trans) or (2R/4R) impurities [1]. In the synthesis of rosuvastatin intermediates via the Blaise reaction (CN102180862B), earlier Claisen condensation routes were noted to produce unacceptably low diastereomeric excess values, necessitating the development of stereoretentive methods that maintain the (4R,6S) configuration [2]. The enantiomeric (4S,6R) cis form (exemplified by compounds such as CAS 1105067-89-7, a known atorvastatin impurity) possesses identical physicochemical properties (same molecular weight, identical NMR spectra) but would yield the incorrect absolute configuration in the final drug molecule, representing a critical purity specification parameter for procurement [3].

Chiral purity Enantiomeric separation Statin intermediate diastereomeric excess HPLC method

Ester Protecting Group Strategy: tert-Butyl Ester vs. Methyl Ester Orthogonal Deprotection Kinetics

The tert-butyl ester of CAS 853881-01-3 enables acidolytic deprotection (e.g., TFA or HCl/dioxane) under conditions where methyl esters remain stable, providing orthogonal deprotection options relative to the methyl ester analog (Atorvastatin Impurity 54, methyl 2-((4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate) . The Chinese patent CN102180862B specifically claims the tert-butyl ester form for rosuvastatin intermediate preparation, noting that alternative ester forms complicate subsequent deprotection and purification [1]. In multi-step statin syntheses, the tert-butyl group can be removed without affecting the acetonide protecting group on the diol, whereas methyl ester cleavage under basic conditions (NaOH, LiOH) risks acetonide hydrolysis or epimerization at the chiral centers [2].

Protecting group strategy Orthogonal deprotection tert-Butyl ester Methyl ester Acid-labile protecting group

Synthetic Route Efficiency: Blaise Reaction vs. Claisen Condensation for Aminomethyl-Substituted Dioxane Intermediates

The Chinese patent CN102180862B discloses a Blaise reaction-based method for preparing (4R-cis)-6-substituted-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate derivatives (including the aminomethyl-substituted target compound) that replaces the conventional Claisen ester condensation [1]. The patent explicitly states that previous Claisen condensation routes for this compound class suffered from low yields, difficult deprotection, and unsatisfactory diastereomeric excess (de) values, while requiring expensive lithium diisopropylamide (LDA) and low-temperature conditions [1]. The Blaise reaction achieves carbon chain elongation under milder conditions, avoiding LDA, simplifying purification, and improving atom economy [1]. For procurement decisions, this means that the synthetic route used to manufacture the compound directly impacts achievable purity and cost, and purchasers should verify that the supplier employs optimized Blaise or similarly efficient methodology rather than legacy Claisen-based routes [1].

Blaise reaction Rosuvastatin synthesis Process chemistry Diastereomeric excess Industrial scale-up

Validated Procurement and Research Application Scenarios for (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (CAS 853881-01-3)


Rosuvastatin (Superstatin) Intermediate Manufacturing – Blaise Reaction-Based Synthesis

CAS 853881-01-3 is explicitly designated in patent CN102180862B as an important intermediate for rosuvastatin (superstatin) synthesis using Blaise reaction methodology [4]. Purchasers developing or scaling rosuvastatin manufacturing processes should specifically procure the aminomethyl-substituted tert-butyl ester (not the aminoethyl analog CAS 125995-13-3) because the chain length determines compatibility with the rosuvastatin side-chain precursor . The Blaise reaction-based preparation method disclosed in the patent offers advantages over earlier Claisen routes by eliminating expensive LDA and low-temperature requirements, which translates to improved process economics and potentially higher diastereomeric purity at scale [4].

Protein Kinase Inhibitor Research – Aminomethyl Handle for Conjugate Synthesis

Multiple vendor sources (Pharmaffiliates, Toronto Research Chemicals) cite the compound's application in preparing protein kinase inhibitors for cancer research [4]. The primary aminomethyl group serves as a nucleophilic handle for conjugation to kinase-targeting scaffolds via reductive amination, amide bond formation, or urea/thiourea linkage. The (4R,6S) stereochemistry and acetonide-protected diol motif provide a chiral, rigid scaffold that can influence binding pose and selectivity when incorporated into kinase inhibitor pharmacophores .

Analytical Reference Standard for Chiral Purity Method Development in Statin Manufacturing

The compound's well-defined (4R,6S) stereochemistry makes it suitable as a reference standard for developing chiral HPLC methods to detect enantiomeric impurities in statin intermediate quality control [4]. Patent CN202110611084 describes the necessity of separating 4R-cis statin intermediates from their 4S or 2R/4R enantiomeric impurities, which cannot be distinguished by conventional achiral methods (NMR, MS) [4]. Laboratories establishing in-process control for rosuvastatin intermediate production should procure CAS 853881-01-3 as an authentic (4R,6S) reference to validate chiral separation methods against potential enantiomeric contaminants.

Orthogonal Protection Strategy Development – tert-Butyl Ester in Multi-Step Statin Synthesis

The tert-butyl ester of CAS 853881-01-3 provides acid-labile carboxyl protection that is orthogonal to the base-stable acetonide group on the 1,3-dioxane ring [4]. Process chemists developing multi-step statin synthesis routes can exploit this orthogonality: the tert-butyl ester can be selectively cleaved under acidic conditions (TFA or HCl/dioxane) without disturbing the acetonide protection, whereas the methyl ester analog would require basic hydrolysis conditions that risk acetonide cleavage and epimerization at the chiral centers [4]. This enables a deprotection sequence of: (1) acidolytic tert-butyl removal → free carboxylic acid; (2) subsequent acetonide hydrolysis → free 1,3-diol, which is required for HMG-CoA reductase inhibitory activity .

Quote Request

Request a Quote for (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.